9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one
Description
9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one is a complex organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety and a cyclopentanaphthalene core
Properties
CAS No. |
917894-81-6 |
|---|---|
Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)-1,2-dihydrocyclopenta[b]naphthalen-3-one |
InChI |
InChI=1S/C24H18O2/c1-26-21-13-11-15-6-2-4-8-18(15)23(21)24-19-9-5-3-7-16(19)14-17-10-12-20(25)22(17)24/h2-9,11,13-14H,10,12H2,1H3 |
InChI Key |
KWXZERHAORWNGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C4C(=CC5=CC=CC=C53)CCC4=O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Nazarov Cyclization
One prominent method involves the Friedel-Crafts acylation followed by a Nazarov cyclization. The general procedure is as follows:
Reagents : Naphthalene, methacryloyl chloride, aluminum chloride (AlCl3), and dichloromethane (CH2Cl2).
-
- A mixture of naphthalene and methacryloyl chloride in CH2Cl2 is cooled to -78 °C and treated with AlCl3.
- After stirring overnight at room temperature, the reaction mixture is hydrolyzed and extracted with CH2Cl2.
- The crude product is purified through distillation.
This method yields the desired compound efficiently with reported yields around 67% for related structures.
Sonogashira Coupling
Another effective approach is the Sonogashira coupling of 1-iodo-2-methoxynaphthalene with acetylene derivatives:
Reagents : 1-iodo-2-methoxynaphthalene, palladium catalyst (PdCl2(PPh3)2), copper iodide (CuI), and triethylamine (TEA).
-
- The iodo compound is reacted under nitrogen atmosphere with acetylene in the presence of a palladium catalyst.
- The reaction mixture is monitored by thin-layer chromatography (TLC) until completion, followed by extraction and purification.
This method has been shown to yield the target compound with moderate efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent dyes
Mechanism of Action
The mechanism of action of 9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Shares a similar naphthalene structure but differs in its functional groups and overall structure.
2-(Naphthalen-1-yl)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a naphthalene core, used in similar applications.
Uniqueness
9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one is unique due to its cyclopentanaphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other naphthalene derivatives may not be suitable.
Biological Activity
9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one is a synthetic compound that belongs to the class of naphthalene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one is , with a molecular weight of approximately 252.31 g/mol. The structure features a methoxynaphthalene moiety linked to a cyclopentannaphthalene framework, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆O |
| Molecular Weight | 252.31 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Cytotoxicity and Anticancer Properties
Research indicates that compounds within the naphthalene family can exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on related naphthalene derivatives demonstrated that these compounds could induce apoptosis in cancer cells through oxidative stress mechanisms . The specific cytotoxicity of 9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one has not been extensively documented; however, its structural similarities suggest potential anticancer activity.
Mechanism of Action:
The proposed mechanism includes:
- Oxidative Stress Induction: Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Inhibition of Proliferation: Compounds may interfere with cell cycle progression, effectively halting the growth of malignant cells.
Antioxidant Activity
Naphthalene derivatives are also known for their antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative damage, which is crucial in preventing cancer progression and other degenerative diseases .
Case Studies
Several case studies have explored the biological activity of naphthalene derivatives:
- Study on Naphthalenediols : This study examined the cytotoxicity and protective effects against oxidative stress using various naphthalenediol compounds. It was found that certain derivatives exhibited both toxic and protective properties against oxidative stress in PC12 cells .
- Antimicrobial Activity : Research on structurally similar compounds has indicated potential antimicrobial properties, suggesting that 9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one may also possess similar activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
